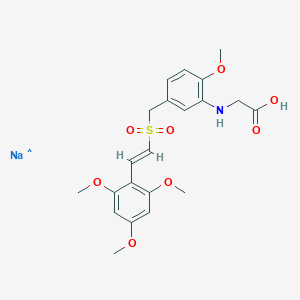
CID 71604392
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71604392” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of compound “CID 71604392” involves several steps, each requiring precise reaction conditions and reagents. The synthetic routes typically include:
Step 1: Initial raw materials are subjected to a series of chemical reactions, often involving catalysts to facilitate the process.
Step 2: Intermediate compounds are purified and further reacted under controlled conditions to yield the final product.
Industrial Production: Large-scale production methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Compound “CID 71604392” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with altered chemical and physical properties.
Scientific Research Applications
Compound “CID 71604392” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which compound “CID 71604392” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes, making it a valuable tool for studying complex biological systems.
Comparison with Similar Compounds
Compound “CID 71604392” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include compounds with similar molecular structures or functional groups.
Uniqueness: The specific reactivity and applications of “this compound” set it apart from other compounds, making it a subject of ongoing research and interest.
Properties
Molecular Formula |
C21H25NNaO8S |
|---|---|
Molecular Weight |
474.5 g/mol |
InChI |
InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/b8-7+; |
InChI Key |
IIRFVCCKEUSNLK-USRGLUTNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O.[Na] |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















